ROCK-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

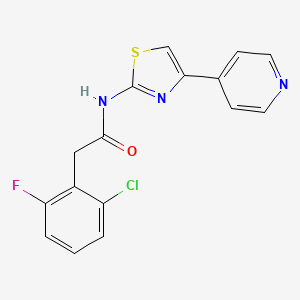

Molecular Formula |

C16H11ClFN3OS |

|---|---|

Molecular Weight |

347.8 g/mol |

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C16H11ClFN3OS/c17-12-2-1-3-13(18)11(12)8-15(22)21-16-20-14(9-23-16)10-4-6-19-7-5-10/h1-7,9H,8H2,(H,20,21,22) |

InChI Key |

BPGUVXHQHDKSTA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=O)NC2=NC(=CS2)C3=CC=NC=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ROCK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors. While specific data for a compound designated "ROCK-IN-5" is not publicly available, this document will serve as a technical guide to the well-established mechanisms of this class of inhibitors, providing a foundational understanding for research and development.

Introduction to Rho-Kinase (ROCK)

Rho-associated kinases (ROCKs) are serine/threonine protein kinases that serve as key downstream effectors of the small GTPase RhoA.[1][2][3][4][5] There are two main isoforms, ROCK1 and ROCK2, which share a high degree of homology and are involved in a wide array of cellular functions.[3][6] These functions include regulating actin cytoskeleton organization, cell adhesion, motility, smooth muscle contraction, and gene expression.[1][5][7] Given their central role in these processes, ROCKs have emerged as significant therapeutic targets for a variety of diseases, including cardiovascular disorders, glaucoma, and cancer.[1][4][7]

Molecular Mechanism of Action of ROCK Inhibitors

ROCK inhibitors act by interfering with the kinase activity of the ROCK proteins.[7] The primary mechanism involves competitive inhibition at the ATP-binding site within the kinase domain of ROCK1 and ROCK2. By occupying this site, the inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[7] This inhibition leads to a reduction in the various cellular activities that are promoted by ROCK signaling.

Downstream Signaling Pathways of ROCK

The therapeutic effects of ROCK inhibitors are mediated through their impact on several key downstream signaling pathways. The inhibition of ROCK leads to a decrease in the phosphorylation of its primary substrates, which in turn modulates cellular functions.

One of the most critical pathways regulated by ROCK is the phosphorylation of the myosin binding subunit (MBS) of myosin light chain phosphatase (MLCP).[1] Phosphorylation of MBS by ROCK inhibits the activity of MLCP.[1] Consequently, the inhibition of ROCK by a compound like a generic ROCK inhibitor leads to an increase in MLCP activity. This results in the dephosphorylation of myosin light chain (MLC), leading to reduced smooth muscle contraction and actin-myosin-based contractility.[1][8]

Another important downstream effector of ROCK is LIM kinase (LIMK).[8] ROCK activates LIMK by phosphorylating it, and activated LIMK then phosphorylates and inactivates cofilin.[8] Cofilin is a key protein involved in actin filament depolymerization. Therefore, ROCK inhibition prevents cofilin inactivation, leading to increased actin filament disassembly and subsequent changes in cell morphology and motility.

The diagram below illustrates the core ROCK signaling pathway and the points of intervention by a ROCK inhibitor.

Quantitative Data Summary

The following table summarizes the typical quantitative data that would be generated to characterize a novel ROCK inhibitor. The values presented are hypothetical and for illustrative purposes.

| Parameter | ROCK1 | ROCK2 | Assay Type | Description |

| IC₅₀ (nM) | 15 | 10 | In vitro kinase assay | Concentration of inhibitor required to reduce enzyme activity by 50%. |

| Kᵢ (nM) | 5 | 3 | Enzyme kinetics | Inhibition constant, indicating the binding affinity of the inhibitor. |

| Binding Affinity (Kᴅ, nM) | 8 | 4 | Isothermal Titration Calorimetry | Dissociation constant, a measure of how tightly an inhibitor binds to the target. |

| Cellular Potency (EC₅₀, µM) | 0.5 | 0.4 | Myosin Light Chain Phosphorylation Assay | Concentration of inhibitor that gives a half-maximal response in a cell-based assay. |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel ROCK inhibitors. Below are representative protocols for key experiments.

5.1 In Vitro Kinase Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against ROCK1 and ROCK2.

-

Materials: Recombinant human ROCK1 and ROCK2 enzymes, ATP, substrate peptide (e.g., a peptide derived from MBS), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the ROCK enzyme, the substrate peptide, and the test compound to the kinase buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

5.2 Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay

-

Objective: To assess the cellular potency of a test compound by measuring its effect on ROCK-mediated MLC phosphorylation.

-

Materials: A suitable cell line (e.g., vascular smooth muscle cells), cell culture medium, test compound, a stimulating agent (e.g., U-46619 to activate RhoA), lysis buffer, primary antibody against phosphorylated MLC (p-MLC), and a secondary antibody for detection (e.g., by Western blot or ELISA).

-

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with the activating agent for 15 minutes to induce MLC phosphorylation.

-

Lyse the cells and collect the protein extracts.

-

Quantify the levels of p-MLC using Western blotting or an ELISA-based method.

-

Normalize the p-MLC levels to total MLC or a housekeeping protein.

-

Determine the EC₅₀ value by plotting the inhibition of MLC phosphorylation against the compound concentration.

-

The workflow for evaluating a novel ROCK inhibitor is depicted in the diagram below.

Conclusion

ROCK inhibitors represent a promising class of therapeutic agents with a well-defined mechanism of action. By targeting the ATP-binding site of ROCK1 and ROCK2, these inhibitors effectively block the downstream signaling pathways that control a multitude of cellular processes. A thorough understanding of their molecular interactions, as elucidated through rigorous in vitro and cell-based assays, is fundamental to the development of novel and effective ROCK-targeted therapies. The experimental frameworks provided in this guide offer a solid foundation for the characterization of new chemical entities in this class.

References

- 1. Physiological role of ROCKs in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. ROCKs as therapeutic targets in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Rho-associated kinase (ROCK) function is essential for cell cycle progression, senescence and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 8. Multiple downstream signalling pathways from ROCK, a target molecule of Rho small G protein, in reorganization of the actin cytoskeleton in Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the RhoA-ROCK Signaling Pathway

Disclaimer: This guide focuses on the well-established RhoA-ROCK signaling pathway. Initial searches for a "ROCK-IN-5 pathway" did not yield results corresponding to a recognized signaling cascade, suggesting a possible typographical error. The RhoA-ROCK pathway is a critical regulator of numerous cellular processes and a key area of research in both academia and drug development.

This technical guide provides a comprehensive overview of the RhoA-ROCK signaling pathway, its activation, downstream targets, and the experimental methodologies used for its investigation. The content is tailored for researchers, scientists, and drug development professionals.

Introduction to the RhoA-ROCK Signaling Pathway

The Rho-associated coiled-coil-containing protein kinase (ROCK) signaling pathway is a central regulator of the actin cytoskeleton, influencing a wide array of cellular functions including cell shape, motility, contraction, and gene expression.[1] The two isoforms of ROCK, ROCK1 and ROCK2, are serine/threonine kinases that are primary downstream effectors of the small GTPase RhoA.[2][3][4] Dysregulation of the RhoA-ROCK pathway is implicated in a variety of diseases, including cardiovascular disorders, cancer metastasis, and neurological conditions, making it an attractive target for therapeutic intervention.[2][5][6]

Pathway Activation

The activation of ROCK is tightly controlled by the small GTPase RhoA, which acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[7][8]

-

Upstream Regulators: A diverse range of extracellular signals, transmitted through G protein-coupled receptors (GPCRs), receptor tyrosine kinases (RTKs), and integrins, can activate RhoA.[2] This activation is mediated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP on RhoA.[2]

-

ROCK Activation Mechanism: In its active, GTP-bound form, RhoA binds to the Rho-binding domain (RBD) of ROCK.[9] This interaction disrupts an autoinhibitory loop within the ROCK protein, leading to the activation of its kinase domain.[2]

Below is a diagram illustrating the activation of the RhoA-ROCK pathway.

Downstream Targets and Cellular Functions

Activated ROCK phosphorylates a multitude of downstream substrates, thereby orchestrating a variety of cellular responses, primarily through the regulation of the actin cytoskeleton.[9] A summary of key downstream targets is presented in the table below.

| Target Protein | Cellular Function | Reference(s) |

| Myosin Light Chain (MLC) | Directly phosphorylates MLC, promoting actin-myosin interaction and cellular contraction. | [1][3] |

| Myosin Phosphatase Target subunit 1 (MYPT1) | Phosphorylates and inhibits MYPT1, a subunit of myosin light chain phosphatase (MLCP). This leads to increased MLC phosphorylation and enhanced contractility. | [1][2][3] |

| LIM kinases (LIMK1/2) | Phosphorylates and activates LIMK1 and LIMK2, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor. This results in the stabilization and accumulation of actin filaments. | [2][3][10] |

| Ezrin/Radixin/Moesin (ERM) proteins | Phosphorylates ERM proteins, which are involved in linking the actin cytoskeleton to the plasma membrane, thereby regulating cell adhesion and membrane dynamics. | [2][3][9] |

| Vimentin, GFAP, Neurofilament-L | Phosphorylates intermediate filament proteins, leading to their disassembly. | [4][9] |

| PTEN | ROCK can activate PTEN, a tumor suppressor that antagonizes the PI3K/AKT survival pathway. | [2][9] |

| CRMP2 | Phosphorylation of CRMP2 by ROCK leads to growth cone collapse and inhibition of neurite outgrowth. | [11][12] |

The diagram below illustrates the major downstream effects of ROCK activation.

Experimental Protocols

Investigating the RhoA-ROCK pathway involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

This assay is used to quantify the amount of active, GTP-bound RhoA in cell lysates.

-

Principle: A fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin, is used to specifically pull down active RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.[13]

-

Protocol:

-

Cell Lysis: Culture and treat cells as required. Lyse the cells on ice with a lysis buffer containing protease inhibitors.[14]

-

Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant.[14]

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Pull-down: Incubate the cell lysates with Rhotekin-RBD agarose beads to capture GTP-RhoA.[13]

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of active RhoA. A fraction of the total cell lysate should also be run on the same gel to determine the total amount of RhoA in each sample.[13]

-

The following diagram outlines the workflow for a RhoA pull-down activation assay.

This assay measures the kinase activity of ROCK, often by quantifying the phosphorylation of a specific substrate.

-

Principle: Immunoprecipitated ROCK or purified recombinant ROCK is incubated with a substrate and ATP. The extent of substrate phosphorylation is then measured, which is proportional to the ROCK activity. A common substrate is a recombinant fragment of MYPT1.[7][13]

-

Protocol:

-

ROCK Immunoprecipitation (for endogenous ROCK): Lyse cells and incubate the lysate with an anti-ROCK antibody. Capture the antibody-ROCK complexes with protein A/G beads.[7]

-

Kinase Reaction: Resuspend the beads (or use purified ROCK) in a kinase reaction buffer containing a known amount of substrate (e.g., recombinant MYPT1) and ATP. Incubate at 30°C for a defined period.[13][15]

-

Detection of Phosphorylation: The phosphorylation of the substrate can be detected in several ways:

-

Western Blotting: Use a phospho-specific antibody that recognizes the phosphorylated form of the substrate (e.g., anti-phospho-MYPT1 Thr696).[7][13]

-

Radioactive Assay: Use [γ-³²P]ATP in the kinase reaction and detect the incorporation of ³²P into the substrate by autoradiography.[16]

-

ELISA-based Assay: Use a plate pre-coated with the substrate. After the kinase reaction, detect the phosphorylated substrate with a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.[17][18]

-

-

This assay is used to confirm whether a protein is a direct substrate of ROCK.

-

Principle: A purified candidate substrate protein is incubated with active ROCK and ATP. The phosphorylation of the candidate substrate is then assessed.[16]

-

Protocol:

-

Protein Purification: Purify recombinant active ROCK and the candidate substrate protein.

-

Kinase Reaction: Incubate the purified proteins together in a kinase buffer with ATP. Include a negative control without ROCK.

-

Detection of Phosphorylation: Analyze the reaction mixture by SDS-PAGE and detect phosphorylation by:

-

Autoradiography: If [γ-³²P]ATP was used.[16]

-

Western Blotting: With a phospho-specific antibody if one is available.

-

Phospho-protein Staining: Using specific dyes that stain phosphorylated proteins.

-

-

Drug Development and Therapeutic Potential

The critical role of the RhoA-ROCK pathway in various pathologies has led to the development of ROCK inhibitors as potential therapeutic agents.[3] Several small molecule inhibitors of ROCK are in clinical development for a range of diseases.

| ROCK Inhibitor | Therapeutic Application(s) | Reference(s) |

| Fasudil | Approved in Japan and China for cerebral vasospasm. Investigated for other cardiovascular diseases. | [3][6] |

| Ripasudil | Approved in Japan for the treatment of glaucoma. | [6][19] |

| Netarsudil | Approved in the United States for glaucoma and ocular hypertension. | [6] |

| Belumosudil | Approved for the treatment of chronic graft-versus-host disease. | [20] |

| Y-27632 | A widely used research tool for inhibiting ROCK in vitro and in vivo. | [3][6] |

| SLx-2119 | A ROCK2-selective inhibitor that has shown promise in preclinical models of cancer and fibrosis. | [3] |

The development of isoform-selective ROCK inhibitors is an active area of research, aiming to provide more targeted therapies with fewer side effects.[3]

Conclusion

The RhoA-ROCK signaling pathway is a fundamental regulatory cascade that governs essential cellular processes, primarily through its control of the actin cytoskeleton. A thorough understanding of its activation, downstream targets, and the experimental methods used to study it is crucial for researchers in cell biology and for professionals involved in the development of novel therapeutics targeting this pathway. The continued investigation of the RhoA-ROCK pathway holds significant promise for advancing our knowledge of cellular function and for the treatment of a wide range of human diseases.

References

- 1. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 3. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ROCK and Rho: Biochemistry and Neuronal Functions of Rho-Associated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ROCK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 6. Rho kinase inhibitor - Wikipedia [en.wikipedia.org]

- 7. ACTIVATION OF ROCK BY RHOA IS REGULATED BY CELL ADHESION, SHAPE, AND CYTOSKELETAL TENSION - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of RhoA and ROCK Are Essential for Detachment of Migrating Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Rocking the Boat: The Decisive Roles of Rho Kinases During Oocyte, Blastocyst, and Stem Cell Development [frontiersin.org]

- 10. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sites.bu.edu [sites.bu.edu]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. content.abcam.com [content.abcam.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Functions Regulated by ROCK-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

ROCK-IN-5, also identified in the scientific literature as compound 1d , is a novel multitarget therapeutic agent designed to address complex disease pathologies through a dual-action mechanism. It is a hybrid molecule that integrates the structural features of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, fasudil, with moieties derived from NRF2 inducers, caffeic and ferulic acids.[1][2] This strategic combination allows this compound to concurrently modulate cellular pathways associated with cytoskeletal dynamics and oxidative stress, offering a promising approach for neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS).[1][3] This technical guide provides a comprehensive overview of the cellular functions regulated by this compound, detailing its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization.

Core Mechanisms of Action

This compound is engineered to simultaneously engage two critical cellular signaling pathways: the ROCK pathway, which is a central regulator of the actin cytoskeleton, and the NRF2-KEAP1 pathway, a primary defense mechanism against oxidative stress.

Inhibition of the RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling cascade is integral to a multitude of cellular functions, including cell adhesion, migration, proliferation, and smooth muscle contraction.[4] Dysregulation of this pathway is implicated in various pathological conditions. This compound, through its fasudil-derived component, competitively inhibits ROCK2, a key downstream effector of RhoA.[1] This inhibition prevents the phosphorylation of ROCK2 substrates, leading to a cascade of downstream effects that modulate cellular mechanics and morphology.

Activation of the NRF2-KEAP1 Antioxidant Pathway

The NRF2-KEAP1 pathway is a crucial regulator of cellular redox homeostasis. Under normal conditions, the transcription factor NRF2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. The caffeic and ferulic acid-derived moieties of this compound are designed to induce the activation of NRF2.[1] This activation leads to the translocation of NRF2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[3]

Quantitative Biological Data

The biological activity of this compound and its analogues has been quantitatively assessed through various in vitro assays. The following tables summarize the key findings from the primary literature.[1]

Table 1: ROCK2 Inhibition Data

| Compound | IC50 (µM) for ROCK2 |

| This compound (1d) | 0.88 ± 0.12 |

| Fasudil (2b) | 0.77 ± 0.09 |

| Compound 1a | 0.49 ± 0.05 |

| Compound 1b | 1.3 ± 0.2 |

| Compound 1c | 0.63 ± 0.07 |

Data presented as mean ± standard deviation.

Table 2: NRF2 Activation in AREc32 Cells

| Compound | Concentration (µM) | Fold Induction of NRF2 Activity |

| This compound (1d) | 10 | ~2.5 |

| Caffeic Acid | 10 | ~2.0 |

| Ferulic Acid | 10 | ~1.5 |

Fold induction is relative to untreated control cells.

Table 3: Cell Viability in SH-SY5Y Neuroblastoma Cells

| Compound | Concentration (µM) | Cell Viability (%) |

| This compound (1d) | 25 | >95% |

| 50 | ~90% | |

| 100 | ~80% |

Cell viability was assessed after 24 hours of treatment.

Signaling Pathways and Experimental Workflows

This compound Dual-Action Signaling Pathway

Caption: Dual signaling pathways modulated by this compound.

Experimental Workflow for Characterization of this compound

Caption: Workflow for the synthesis and biological evaluation of this compound.

Detailed Experimental Protocols

ROCK2 Kinase Inhibition Assay

This protocol is adapted from standard kinase activity assays and the specific study evaluating this compound.[1][5]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ROCK2.

-

Materials:

-

Recombinant human ROCK2 enzyme

-

Kinase substrate (e.g., Long S6 Kinase substrate peptide)

-

ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)

-

This compound and control compounds

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Plate reader for luminescence detection

-

-

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

In a 96-well plate, add the ROCK2 enzyme and the kinase substrate.

-

Add the diluted compounds to the wells and incubate at room temperature for 20 minutes to allow for binding.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

NRF2 Activation Luciferase Reporter Assay

This protocol is based on the methods described for assessing NRF2 activation by novel compounds.[1][6]

-

Objective: To quantify the ability of this compound to activate the NRF2 pathway.

-

Materials:

-

AREc32 cells (a stable cell line containing a luciferase reporter gene under the control of the antioxidant response element)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

This compound and control compounds

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

-

Luminometer

-

-

Procedure:

-

Seed AREc32 cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or control compounds for a specified duration (e.g., 24 hours).

-

After treatment, lyse the cells and add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a cell viability reagent included in the luciferase kit).

-

Express the results as fold induction relative to vehicle-treated control cells.

-

Cell Viability (MTT) Assay

A standard protocol to assess the cytotoxicity of this compound.[1][7]

-

Objective: To evaluate the effect of this compound on the viability of a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

-

Materials:

-

SH-SY5Y cells or other appropriate cell line

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 24 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Conclusion

This compound represents a promising multitarget therapeutic candidate with a well-defined dual mechanism of action. By inhibiting ROCK2, it can modulate cellular processes dependent on the actin cytoskeleton, while its ability to activate the NRF2 pathway provides a defense against oxidative stress. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this and similar multitarget compounds for the treatment of complex diseases. The provided signaling pathway and workflow diagrams offer a clear visual representation of its molecular interactions and the process of its scientific evaluation. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Multitarget Hybrid Fasudil Derivatives as a New Approach to the Potential Treatment of Amyotrophic Lateral Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Role of Rho-Associated Kinase (ROCK) in Cytoskeletal Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is a central regulator of cytoskeletal dynamics, influencing a wide array of cellular processes including cell morphology, adhesion, migration, and contraction. Consequently, this pathway is a key area of investigation in numerous physiological and pathological contexts, from embryonic development to cancer metastasis and cardiovascular disease. This technical guide provides an in-depth overview of the core functions of the ROCK signaling pathway in regulating the cytoskeleton, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used for its study. Detailed protocols for key assays and visualizations of the signaling cascades are provided to facilitate further research and drug development efforts targeting this pivotal pathway.

Introduction to the ROCK Signaling Pathway

The integrity and dynamic nature of the cytoskeleton are fundamental to eukaryotic cell function. This intricate network of protein filaments, primarily composed of actin microfilaments, microtubules, and intermediate filaments, dictates cell shape, enables movement, and organizes intracellular components. The constant remodeling of the cytoskeleton is tightly controlled by a complex web of signaling pathways. Among these, the RhoA/ROCK pathway stands out as a master regulator of actin cytoskeletal dynamics.[1][2]

The pathway is initiated by the activation of RhoA, a member of the Rho family of small GTPases, which cycles between an inactive GDP-bound state and an active GTP-bound state. This switch is regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs). Upon binding to GTP, RhoA undergoes a conformational change that allows it to interact with and activate its downstream effectors, most notably ROCK1 and ROCK2.[2]

ROCK1 and ROCK2, though highly homologous, have been shown to have both redundant and distinct functions in cellular processes.[3] Their activation triggers a cascade of phosphorylation events that ultimately converge on the regulation of actin filament stability and actomyosin contractility.[1][4]

Core Signaling Cascades

The ROCK signaling pathway exerts its influence on the cytoskeleton through several key downstream effectors. The primary pathways involve the regulation of myosin light chain (MLC) and the actin-depolymerizing factor cofilin.

Regulation of Myosin II Activity

A primary function of ROCK is to increase actomyosin contractility. It achieves this through two main mechanisms:

-

Direct Phosphorylation of Myosin Light Chain (MLC): ROCK can directly phosphorylate the regulatory myosin light chain (MLC) at Serine-19, which enhances the ATPase activity of myosin II and promotes its interaction with actin filaments, leading to contraction and the formation of stress fibers.[5]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT1).[5] This phosphorylation inhibits the activity of MLCP, the enzyme responsible for dephosphorylating MLC. The net effect is a sustained increase in phosphorylated MLC and, consequently, enhanced cellular contractility.

Regulation of Actin Filament Stability

ROCK also plays a crucial role in stabilizing actin filaments by inhibiting their depolymerization. This is primarily mediated through the LIM kinase (LIMK) and cofilin pathway:

-

Activation of LIM Kinase (LIMK): ROCK phosphorylates and activates LIMK1 and LIMK2.[4]

-

Inactivation of Cofilin: Activated LIMK then phosphorylates cofilin at Serine-3. Cofilin is an actin-depolymerizing factor; its phosphorylation inhibits its ability to sever and depolymerize actin filaments. This leads to an accumulation of filamentous actin (F-actin) and the stabilization of stress fibers.[4][6]

These core pathways are interconnected and work in concert to regulate the overall architecture and dynamics of the actin cytoskeleton.

Quantitative Data on ROCK-Mediated Cytoskeletal Changes

The effects of ROCK signaling on the cytoskeleton have been quantified in numerous studies, often through the use of specific ROCK inhibitors such as Y-27632 and Fasudil. These studies provide valuable data on the pathway's contribution to various cellular functions.

| Parameter Measured | Cell Type | Treatment | Quantitative Effect | Reference |

| Actin Cytoskeleton Height | Undisclosed | ROCK inhibitor Y-27632 | Median height of 97 ± 15 nm (compared to 110 ± 17 nm for untreated) | [7] |

| Rho activator | Median height of 124 ± 12 nm | [7] | ||

| Cell Migration | Human Periodontal Ligament Stem Cells (PDLSCs) | 10 µM Y-27632 | 111.1 ± 4.9 migrated cells/field (compared to 53.86 ± 5.93 for control) | [8] |

| 20 µM Y-27632 | 120.03 ± 11.96 migrated cells/field | [8] | ||

| Tongue Squamous Carcinoma Cells (Tca8113 and CAL-27) | Y-27632 | Significant decrease in migrated cells (P < 0.05) | [4] | |

| Human Hepatic Stellate Cells (TWNT-4) | 1 µM Y-33075 | Increased migration at 4, 8, and 24 hours | [9] | |

| 10 µM Y-27632 | Increased migration at 4 and 8 hours | [9] | ||

| Stress Fiber and Focal Adhesion Assembly | Human Osteoblasts (HOb) and Saos-2 cells | 25 µM Y-27632 or HA-1077 | Reduced proportion of cells with prominent stress fibers to ~50% in HOb and ~20% in Saos-2 | [10] |

| Cell Adherence | Limbal Epithelial Cells (LECs) | Y-27632 | Increase in adherent cells from 95±12 to 171±13 per view field at 120 min | [11] |

| Phosphorylation of MLC and Cofilin | Wild-type Mouse Embryonic Fibroblasts (MEFs) | Y-27632 | 20-50% reduction in MLC phosphorylation and 60-80% reduction in cofilin phosphorylation | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of the ROCK signaling pathway. The following sections provide step-by-step protocols for key experiments.

RhoA Activation Assay (G-LISA)

This assay quantifies the amount of active, GTP-bound RhoA in cell lysates.

Materials:

-

G-LISA™ RhoA Activation Assay Kit (contains Rho-GTP affinity plate, lysis buffer, binding buffer, anti-RhoA primary antibody, secondary HRP-labeled antibody, wash buffer, antigen presenting buffer, antibody dilution buffer, and detection reagents)

-

Cell culture reagents

-

Phosphate Buffered Saline (PBS)

-

Microplate shaker

-

Luminometer or spectrophotometer

Procedure:

-

Cell Culture and Lysis:

-

Culture cells to the desired confluency and apply experimental treatments (e.g., agonists, antagonists, ROCK inhibitors).

-

Wash cells with ice-cold PBS.

-

Lyse cells by adding ice-cold lysis buffer provided in the kit.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

-

G-LISA Assay:

-

Rehydrate the Rho-GTP affinity wells with ice-cold water and then remove the water.

-

Add equalized amounts of cell lysate (typically 0.4-2 mg/ml) to the wells.

-

Add binding buffer to all wells and incubate on a microplate shaker for 30 minutes at 4°C.[1][13]

-

Wash the wells with wash buffer.

-

Add Antigen Presenting Buffer and incubate for 2 minutes at room temperature.[1]

-

Wash the wells once with wash buffer.

-

Dilute the anti-RhoA primary antibody in antibody dilution buffer and add to each well. Incubate for 45 minutes at room temperature with shaking.[1][13]

-

Wash the wells with wash buffer.

-

Dilute the HRP-labeled secondary antibody in antibody dilution buffer and add to each well. Incubate for 45 minutes at room temperature with shaking.[1][13]

-

Wash the wells with wash buffer.

-

Add HRP detection reagent and measure the luminescence or absorbance using a microplate reader.[1][13]

-

In Vitro ROCK Kinase Assay

This assay measures the kinase activity of ROCK by quantifying the phosphorylation of a substrate.

Materials:

-

Active recombinant ROCK enzyme

-

ROCK substrate (e.g., recombinant MYPT1)

-

Kinase buffer

-

ATP

-

96-well plate pre-coated with substrate

-

Anti-phospho-substrate antibody (e.g., anti-phospho-MYPT1 (Thr696))

-

HRP-conjugated secondary antibody

-

Wash buffer (e.g., TBS with Tween-20)

-

Blocking buffer (e.g., BSA in wash buffer)

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of active ROCK enzyme, ATP, and any inhibitors to be tested in kinase buffer.

-

Prepare wash buffer and blocking buffer.

-

Dilute primary and secondary antibodies in blocking buffer.

-

-

Kinase Reaction:

-

Add diluted active ROCK enzyme or unknown samples to the substrate-coated wells.

-

Initiate the reaction by adding ATP-containing kinase buffer.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes) with gentle agitation.[3]

-

Stop the reaction by washing the wells with wash buffer.

-

-

Detection:

-

Add the diluted anti-phospho-substrate primary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with wash buffer.

-

Add the HRP substrate and incubate until color develops.

-

Add stop solution and read the absorbance at the appropriate wavelength.

-

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the actin cytoskeleton and associated proteins.

Materials:

-

Cells cultured on coverslips

-

Phosphate Buffered Saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-phospho-MLC)

-

Fluorescently-labeled secondary antibodies

-

Fluorescently-labeled phalloidin (for F-actin staining)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Fixation and Permeabilization:

-

Rinse cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Rinse the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Rinse the cells three times with PBS.

-

-

Blocking and Staining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.

-

Incubate the cells with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently-labeled secondary antibody and fluorescently-labeled phalloidin diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Rinse the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets.

-

Western Blot Analysis of ROCK Substrate Phosphorylation

This method is used to detect changes in the phosphorylation state of ROCK substrates like MLC and cofilin.

Materials:

-

Cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-cofilin, anti-total cofilin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with Tween-20)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Prepare cell lysates and determine protein concentration.

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size using SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-cofilin) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

-

Visualizing ROCK Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core ROCK signaling pathways and an experimental workflow.

Caption: Core ROCK signaling pathway regulating cytoskeletal dynamics.

Caption: General experimental workflow for studying ROCK signaling.

Conclusion

The RhoA/ROCK signaling pathway is a fundamental regulator of cytoskeletal dynamics, with profound implications for a multitude of cellular behaviors in health and disease. Its central role in controlling actin organization and contractility makes it a highly attractive target for therapeutic intervention in areas such as cancer, fibrosis, and neurodegenerative disorders. A thorough understanding of the molecular mechanisms, coupled with robust and reproducible experimental methodologies, is essential for advancing research in this field. This technical guide provides a foundational resource for scientists and researchers, offering insights into the core principles of ROCK signaling and practical guidance for its investigation. Future research will undoubtedly continue to unravel the complexities of this pathway, including the isoform-specific roles of ROCK1 and ROCK2 and their crosstalk with other signaling networks, paving the way for the development of novel and more targeted therapeutic strategies.

References

- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 2. clyte.tech [clyte.tech]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. ROCK inhibitor Y-27632 inhibits the growth, migration, and invasion of Tca8113 and CAL-27 cells in tongue squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ROCK inhibition promotes microtentacles that enhance reattachment of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Rho‐kinase inhibitor Y‐27632 facilitates the proliferation, migration and pluripotency of human periodontal ligament stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The non-selective Rho-kinase inhibitors Y-27632 and Y-33075 decrease contraction but increase migration in murine and human hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ROCK Inhibitor Y-27632 Increases the Cloning Efficiency of Limbal Stem/Progenitor Cells by Improving Their Adherence and ROS-Scavenging Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Distinct roles for ROCK1 and ROCK2 in the regulation of cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sc.edu [sc.edu]

The Role of ROCK Inhibition in Modulating Cell Adhesion and Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical regulators of the actin cytoskeleton, playing a pivotal role in fundamental cellular processes such as adhesion and migration.[1][2][3] As downstream effectors of the small GTPase RhoA, ROCKs influence cell behavior by controlling actomyosin contractility and the formation of focal adhesions and stress fibers.[3][4][5][6][7][8] Consequently, the ROCK signaling pathway has emerged as a key therapeutic target for various diseases, including cancer, by modulating cell motility and invasion.[7][9][10] This technical guide provides an in-depth overview of the effects of ROCK inhibition on cell adhesion and migration, with a focus on the underlying molecular mechanisms, experimental protocols for their assessment, and quantitative analysis of these effects. While specific data for a compound named "ROCK-IN-5" is not publicly available, this document will utilize data from well-characterized ROCK inhibitors, such as Y-27632, to serve as a comprehensive proxy for understanding the potential effects of novel ROCK-targeted therapeutics.

The ROCK Signaling Pathway

The RhoA/ROCK signaling cascade is a central regulator of cytoskeletal dynamics.[7] When activated by upstream signals, RhoA in its GTP-bound state binds to and activates ROCK.[2][7] Activated ROCK, in turn, phosphorylates several downstream substrates to control cell contractility and actin filament organization.[1][4][5][8]

Key downstream effectors of ROCK include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC and inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[4][5][8] This dual action increases MLC phosphorylation, leading to enhanced actomyosin contractility, which is essential for stress fiber formation and cell migration.[4][5]

-

LIM kinase (LIMK): ROCK phosphorylates and activates LIMK, which in turn phosphorylates and inactivates cofilin.[1][4][5][8] Inactivated cofilin can no longer depolymerize actin filaments, resulting in the stabilization and accumulation of F-actin.[3][4]

The interplay of these signaling events dictates the architecture of the actin cytoskeleton, the formation and maturation of focal adhesions, and ultimately, the ability of cells to adhere and migrate.

Caption: The RhoA/ROCK signaling pathway and its key downstream effectors.

Effects of ROCK Inhibition on Cell Adhesion

Cell adhesion is a complex process mediated by integrin-based structures called focal adhesions, which link the extracellular matrix (ECM) to the actin cytoskeleton. ROCK activity is crucial for the maturation of these adhesions. Inhibition of ROCK has been shown to have varied, often cell-type dependent, effects on cell adhesion.

Generally, ROCK inhibition leads to a decrease in the size of focal adhesions and an increase in their number.[11] This is attributed to the reduced actomyosin contractility, which is necessary for the growth and maturation of focal adhesions. While ROCK inhibitors can decrease the overall adhesive force in some contexts, in others, they have been shown to promote initial cell attachment and spreading.[12]

Table 1: Quantitative Effects of ROCK Inhibition on Cell Adhesion

| Cell Type | ROCK Inhibitor (Concentration) | Effect on Focal Adhesions | Effect on Cell Adhesion | Reference |

| Migrating myoblasts | Y-27632 | Reduced size, 2-fold increase in number | Altered adhesion dynamics | [11] |

| Human Embryonic Stem Cell-Derived Retinal Pigmented Epithelium (hESC-RPE) | Y-27632 (10 µM) | - | Increased attachment and spreading | [12] |

| Human Trabecular Meshwork Cells | Y-27632 (5 µM), Y-39983 (1 µM) | Complete loss of focal adhesions | Loss of cell-matrix adhesion | [13] |

| Y79 retinoblastoma cells | Y-27632 (dosage-dependent) | - | Increased adhesion capacity | [14] |

Effects of ROCK Inhibition on Cell Migration

Cell migration is a highly integrated process involving cytoskeletal rearrangements, dynamic adhesion, and generation of contractile forces. The role of ROCK in cell migration is complex and can be context-dependent. While ROCK activity is generally associated with the promotion of migration, its inhibition does not always lead to a reduction in cell motility.

In many cancer cell types, ROCK inhibitors have been shown to effectively block migration and invasion.[15][16] This is primarily due to the disruption of stress fibers and the reduction in actomyosin contractility required for cell body translocation. However, in some instances, ROCK inhibition can paradoxically promote migration.[9][17][18] This may be due to a switch from a ROCK-dependent amoeboid mode of migration to a Rac-dependent mesenchymal mode, or through the activation of compensatory signaling pathways.[18]

Table 2: Quantitative Effects of ROCK Inhibition on Cell Migration and Invasion

| Cell Type | ROCK Inhibitor (Concentration) | Assay | Effect | Reference |

| MDA-MB-231 (breast cancer) | RKI-18 (10 µM) | Transwell invasion | 67% inhibition of invasion | [16] |

| U251 and U87 (astrocytoma) | Y-27632 (5, 25, 100 µmol/L) | Migration assay | Stimulated rate of motility | [17] |

| MCF-7 (breast cancer) | Y-27632 (20 µM) | Transwell migration | Increased migration | [18] |

| MCF-7 (breast cancer) | Y-27632 (20 µM) | Matrigel invasion | Increased invasion | [18] |

| BRAF-mutant skin melanoma cells | Y-27632 | - | Promoted migration | [9] |

Experimental Protocols

Cell Adhesion Assay

This assay quantifies the ability of cells to attach to an ECM-coated surface.

Protocol:

-

Coat 96-well plates with an appropriate ECM protein (e.g., fibronectin, collagen).

-

Pre-treat confluent cells with the ROCK inhibitor (e.g., "this compound") or vehicle control for a specified duration (e.g., 30 minutes).[19]

-

Trypsinize and resuspend cells in their respective media to a final concentration of 2 x 10^5 cells/mL.[19]

-

Seed 50 µL of the cell suspension into each well of the pre-coated 96-well plate.[19]

-

Allow cells to adhere for a defined period (e.g., 2 or 6 hours).[19]

-

Gently wash the wells with PBS to remove non-adherent cells.[19]

-

Quantify the number of adherent cells. This can be done by staining with a fluorescent dye like Calcein AM and imaging, or by using a colorimetric assay such as the Cell Counting Kit-8.[12][14]

Transwell Migration and Invasion Assay (Boyden Chamber)

This assay measures the chemotactic migration of cells through a porous membrane, and in the case of the invasion assay, through a layer of extracellular matrix.[20][21]

Caption: Workflow for Transwell migration and invasion assays.

Protocol:

-

Serum-starve cells for approximately 17 hours.[15]

-

For invasion assays, coat the upper chamber of Transwell inserts with Matrigel.[15][16]

-

Resuspend 5 x 10^4 cells in serum-free medium and add them to the upper chamber.[15]

-

Add medium containing a chemoattractant (e.g., 20% FBS) to the lower chamber.[15][16]

-

Add the ROCK inhibitor ("this compound") or vehicle control to the upper chamber.[15]

-

Incubate for an appropriate time (e.g., 6-48 hours) to allow for cell migration or invasion.[15][16]

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix the cells that have migrated to the lower surface with methanol and stain with a suitable dye (e.g., hematoxylin or DAPI).[15][18]

-

Count the number of migrated cells in multiple fields of view under a microscope.

Immunofluorescence Staining for Cytoskeletal Components

This technique allows for the visualization of the actin cytoskeleton and focal adhesions.

Protocol:

-

Grow cells on coverslips and treat with the ROCK inhibitor ("this compound") or vehicle control.

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with a detergent such as 0.1-0.8% Triton X-100.[4]

-

Block non-specific binding with a blocking solution (e.g., 3% BSA).[4]

-

Incubate with a primary antibody against a focal adhesion protein (e.g., vinculin or paxillin).

-

Wash and incubate with a fluorescently-labeled secondary antibody.

-

Stain for F-actin using fluorescently-labeled phalloidin (e.g., Alexa Fluor 568 phalloidin).[4]

-

Counterstain the nuclei with DAPI.[4]

-

Mount the coverslips and visualize using a fluorescence microscope.

Western Blotting for ROCK Signaling Components

This method is used to quantify the levels of total and phosphorylated proteins in the ROCK signaling pathway.

Caption: General workflow for Western blotting analysis.

Protocol:

-

Treat cells with the ROCK inhibitor ("this compound") or vehicle control for the desired time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.[23]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[23]

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[23]

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-MLC, total MLC, phospho-Cofilin, total Cofilin, ROCK1, ROCK2) overnight at 4°C.[23]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[23]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Inhibition of the ROCK signaling pathway has profound effects on cell adhesion and migration, primarily through the modulation of the actin cytoskeleton and focal adhesions. While the specific effects can be cell-type and context-dependent, ROCK inhibitors generally disrupt stress fiber formation and reduce actomyosin contractility, which can either inhibit or, in some cases, paradoxically promote cell motility. The experimental protocols detailed in this guide provide a robust framework for characterizing the in vitro effects of novel ROCK inhibitors like "this compound". A thorough understanding of these effects is crucial for the development of targeted therapies for diseases characterized by aberrant cell migration, such as cancer metastasis. Further investigation into the specific molecular interactions and dose-dependent effects of "this compound" will be essential to fully elucidate its therapeutic potential.

References

- 1. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 4. Influence of ROCK Pathway Manipulation on the Actin Cytoskeleton Height - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissecting the roles of ROCK isoforms in stress-induced cell detachment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ezrin function is required for ROCK-mediated fibroblast transformation by the Net and Dbl oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. ROCK inhibitor enhances the growth and migration of BRAF‐mutant skin melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ROCK isoforms differentially regulate the morphological characteristics of carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ROCK Inhibition Promotes Attachment, Proliferation, and Wound Closure in Human Embryonic Stem Cell–Derived Retinal Pigmented Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effect of ROCK-1 activity change on the adhesive and invasive ability of Y79 retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ROCK Inhibitor Enhances Adhesion and Wound Healing of Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hitthepass.com [hitthepass.com]

- 21. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]

- 22. scispace.com [scispace.com]

- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Therapeutic Potential of ROCK-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ROCK-IN-5 is a potent small molecule inhibitor targeting a spectrum of protein kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), extracellular signal-regulated kinase (ERK), glycogen synthase kinase (GSK), and AGC protein kinases. This multi-targeted profile positions this compound as a promising therapeutic candidate for a range of pathologies, including proliferative diseases, cardiovascular disorders, and neurodegenerative conditions. This document provides an in-depth technical overview of this compound, summarizing its inhibitory activity, detailing relevant experimental methodologies, and visualizing its mechanistic role in key signaling pathways.

Introduction

The protein kinases ROCK, ERK, GSK, and the broader AGC family are pivotal regulators of fundamental cellular processes. Their dysregulation is a hallmark of numerous diseases. ROCK kinases are central to cell motility and contraction; the ERK pathway is a key mediator of cell proliferation and survival; GSK-3 is implicated in a multitude of signaling cascades, including those governing metabolism and inflammation; and the AGC kinase family encompasses a wide array of kinases with diverse and critical cellular functions. The ability of this compound to potently inhibit these key signaling nodes underscores its significant therapeutic potential.

Quantitative Inhibitory Profile of this compound

At present, specific IC50 values for this compound against its target kinases (ROCK, ERK, GSK, and AGC) are not publicly available in the reviewed literature. Further targeted biochemical assays are required to precisely quantify its inhibitory potency against each kinase and to determine its selectivity profile. The data below is presented as a template for future characterization of this compound and other multi-kinase inhibitors.

Table 1: In Vitro Kinase Inhibition Profile of this compound (Hypothetical Data)

| Kinase Target | IC50 (nM) | Assay Method |

| ROCK1 | TBD | e.g., Lance Ultra Kinase Assay |

| ROCK2 | TBD | e.g., Lance Ultra Kinase Assay |

| ERK1 | TBD | e.g., Z'-LYTE Kinase Assay |

| ERK2 | TBD | e.g., Z'-LYTE Kinase Assay |

| GSK3α | TBD | e.g., ADP-Glo Kinase Assay |

| GSK3β | TBD | e.g., ADP-Glo Kinase Assay |

| Representative AGC Kinase (e.g., Akt1) | TBD | e.g., HTRF Kinase Assay |

TBD: To Be Determined. The assay methods listed are examples of commonly used platforms for kinase inhibitor profiling.

Core Signaling Pathways Modulated by this compound

The therapeutic rationale for this compound is based on its ability to interfere with key signaling cascades implicated in disease pathogenesis. The following diagrams illustrate the canonical pathways targeted by this inhibitor.

Caption: ROCK Signaling Pathway Inhibition by this compound.

The Impact of ROCK Inhibition on Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are critical serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a pivotal regulator of various cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and apoptosis.[3][4][5][6] Emerging evidence highlights the significant role of this pathway in modulating gene expression, making it a compelling target for therapeutic intervention in a range of diseases, including cancer, cardiovascular disorders, and neurological conditions.[2][4][7] This technical guide provides an in-depth overview of the impact of ROCK inhibition on gene expression, detailing the underlying signaling pathways, experimental methodologies to assess these changes, and representative data. For the purpose of this guide, we will refer to a hypothetical, potent, and selective ROCK inhibitor, "ROCK-IN-5," to illustrate the experimental and data analysis workflow.

The ROCK Signaling Pathway and Its Influence on Gene Expression

The ROCK signaling cascade is initiated by the activation of Rho GTPases, which in turn bind to and activate ROCK1 and ROCK2.[1] Activated ROCK phosphorylates a multitude of downstream substrates, leading to the regulation of various cellular functions.[3][8] While ROCK is well-known for its role in regulating the actin cytoskeleton, its influence on gene expression is becoming increasingly appreciated.[2][3] This regulation can occur through several mechanisms:

-

Modulation of Transcription Factor Activity: ROCK signaling can influence the activity of key transcription factors. For instance, it has been shown to regulate the NF-κB and AP-1 signaling pathways, which control the expression of genes involved in inflammation, immunity, and cell survival.[4] ROCK can also modulate the localization and activity of other cellular factors that have an impact on transcription.[9]

-

Cytoskeleton-Mediated Gene Regulation: The organization of the actin cytoskeleton, which is heavily controlled by ROCK, can physically influence the architecture of the nucleus and chromatin, thereby affecting gene accessibility and transcription.

-

Crosstalk with Other Signaling Pathways: The ROCK pathway engages in crosstalk with other signaling cascades known to regulate gene expression, such as the TGF-β, PI3K/AKT, and ERK pathways.[5][10]

Visualizing the ROCK Signaling Pathway

The following diagram illustrates the core components of the ROCK signaling pathway and its downstream effects that can culminate in altered gene expression.

Quantifying Gene Expression Changes with this compound

To understand the impact of ROCK inhibition on the transcriptome, a common approach is to perform RNA sequencing (RNA-Seq) on cells treated with a ROCK inhibitor. The following table represents hypothetical data from such an experiment, showcasing genes that are significantly up- or down-regulated upon treatment with this compound.

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Function |

| Down-regulated Genes | ||||

| ACTA2 | Actin, Alpha 2, Smooth Muscle | -2.5 | 1.2e-8 | Cytoskeletal protein, marker of myofibroblast differentiation |

| COL1A1 | Collagen Type I Alpha 1 Chain | -2.1 | 3.4e-7 | Extracellular matrix component, associated with fibrosis |

| CTGF | Connective Tissue Growth Factor | -1.8 | 5.6e-6 | Profibrotic cytokine |

| FN1 | Fibronectin 1 | -1.5 | 1.1e-5 | Extracellular matrix glycoprotein |

| SERPINE1 | Serpin Family E Member 1 (PAI-1) | -1.3 | 2.3e-5 | Inhibitor of fibrinolysis, involved in tissue remodeling |

| Up-regulated Genes | ||||

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.7 | 8.9e-6 | Cell cycle inhibitor |

| ID1 | Inhibitor of DNA Binding 1 | 1.5 | 1.5e-5 | Transcriptional regulator, involved in cell differentiation |

| THBS1 | Thrombospondin 1 | 1.4 | 2.8e-5 | Matricellular protein with anti-angiogenic properties |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.2 | 4.1e-5 | Stress-induced gene involved in cell cycle arrest |

| KLF4 | Kruppel Like Factor 4 | 1.1 | 5.2e-5 | Transcription factor with roles in proliferation and differentiation |

Experimental Protocols

RNA Sequencing (RNA-Seq) Protocol

This protocol outlines the key steps for analyzing global gene expression changes in response to this compound treatment.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., human fibroblasts or a relevant cancer cell line) at a density of 2 x 10^5 cells/well in 6-well plates.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with either vehicle control (e.g., DMSO) or this compound at a final concentration of 1 µM for 24 hours. Perform experiments in triplicate.

-

-

Total RNA Extraction:

-

Lyse cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).

-

Extract total RNA using a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).

-

-

Library Preparation:

-

Enrich for mRNA from 1 µg of total RNA using oligo(dT) magnetic beads.

-

Fragment the purified mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.

-

Synthesize second-strand cDNA, perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR to generate a sufficient quantity for sequencing.

-

-

High-Throughput Sequencing:

-

Quantify the final libraries and pool them for sequencing.

-

Perform single-end or paired-end sequencing on an Illumina platform (e.g., NextSeq 500 or NovaSeq 6000).

-

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

-

Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.

-

Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between the this compound treated and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).

-

-

Biological Interpretation:

-

Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and signaling pathways affected by ROCK inhibition.

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Protocol

To investigate how this compound may alter the binding of a specific transcription factor (e.g., a transcription factor downstream of ROCK signaling) to DNA, a ChIP-Seq experiment can be performed.

Methodology:

-

Cell Culture and Treatment:

-

Grow cells to ~80-90% confluency in 15 cm dishes.

-

Treat cells with vehicle control or this compound (1 µM) for a relevant duration (e.g., 6 hours).

-

-

Crosslinking and Lysis:

-

Crosslink protein-DNA complexes by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

-

Quench the crosslinking reaction with glycine.

-

Harvest the cells, lyse them, and isolate the nuclei.

-

-

Chromatin Shearing:

-

Resuspend the nuclear pellet in a shearing buffer.

-

Shear the chromatin to an average size of 200-500 bp using a sonicator or enzymatic digestion.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. An IgG control should be run in parallel.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

DNA Purification:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using a column-based kit or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the purified DNA as described in the RNA-Seq protocol (end-repair, A-tailing, adapter ligation, PCR amplification).

-

Sequence the libraries on an Illumina platform.

-

-

Data Analysis:

-

Alignment: Align reads to the reference genome using an aligner like Bowtie2.

-

Peak Calling: Identify regions of the genome with significant enrichment of reads (peaks) in the immunoprecipitated sample compared to the input control using a peak caller like MACS2.

-

Differential Binding Analysis: Identify peaks that show a significant change in enrichment between the this compound treated and control samples.

-

Motif Analysis: Analyze the sequences within the identified peaks for the presence of known transcription factor binding motifs.

-

Conclusion and Future Directions

The inhibition of the ROCK signaling pathway presents a promising therapeutic strategy for a variety of diseases. Understanding the impact of ROCK inhibitors on gene expression is crucial for elucidating their mechanisms of action and for the development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for investigating these effects. Future studies could integrate transcriptomic data with other omics data, such as proteomics and epigenomics, to gain a more comprehensive understanding of the cellular response to ROCK inhibition. The development of more specific inhibitors for ROCK1 and ROCK2 will also be instrumental in dissecting the distinct roles of these two isoforms in gene regulation.[6]

References

- 1. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 2. ROCK signalling induced gene expression changes in mouse pancreatic ductal adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rho-kinase in development and heart failure: insights from genetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Role of ROCK signaling in virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isoform-specific targeting of ROCK proteins in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

initial studies and discovery of ROCK-IN-5

An in-depth search for "ROCK-IN-5" has not yielded any specific information about a molecule, drug, or biological process with this name. The search results did not contain any data on its discovery, initial studies, quantitative analysis, or experimental protocols.

It is possible that "this compound" is a very new or internal codename for a substance that has not yet been publicly disclosed in scientific literature. The search results did, however, provide information on the broader class of molecules known as ROCK (Rho-associated coiled-coil containing protein kinase) inhibitors. These are compounds that target the ROCK signaling pathway, which is involved in various cellular functions.

Without any specific information on "this compound," it is not possible to provide the requested in-depth technical guide, data tables, experimental protocols, or signaling pathway diagrams. Further information or an alternative name for the compound of interest would be necessary to proceed with the user's request.

The Elusive ROCK-IN-5: A Technical Guide to the ROCK Signaling Pathway and its Inhibition

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "ROCK-IN-5." This suggests that "this compound" may be an internal, unpublished, or hypothetical compound name. Therefore, this guide will provide an in-depth overview of the well-characterized Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway and the biochemical properties of its inhibitors, which is the likely context for a compound named "this compound." This technical guide is intended for researchers, scientists, and drug development professionals.

The ROCK Signaling Pathway: A Master Regulator of the Cytoskeleton

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are crucial serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] The Rho/ROCK signaling pathway is a fundamental regulator of various cellular processes, primarily through its control of the actin cytoskeleton.[1][3][] This pathway is implicated in cell shape, motility, contraction, adhesion, and proliferation.[2][3][5]

Activation of the Rho/ROCK pathway is initiated by the binding of GTP to RhoA, which is facilitated by guanine nucleotide exchange factors (GEFs).[] GTP-bound RhoA then binds to and activates ROCK.[] Activated ROCK, in turn, phosphorylates a multitude of downstream substrates, leading to a cascade of cellular events.[1][3]

Key downstream targets and effects of ROCK signaling include:

-

Increased Myosin II activity: ROCK directly phosphorylates the myosin light chain (MLC) and inactivates MLC phosphatase by phosphorylating its myosin-binding subunit (MYPT1).[3] This leads to increased MLC phosphorylation, which promotes the assembly of actin-myosin filaments and enhances cellular contractility.[3]

-

Actin filament stabilization: ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin.[3] Cofilin is an actin-depolymerizing factor; its inhibition leads to the stabilization and accumulation of actin stress fibers.[3]

-

Regulation of other cytoskeletal components: ROCK also influences intermediate filaments and microtubules through the phosphorylation of various associated proteins.[3]

The dysregulation of the ROCK signaling pathway has been implicated in a wide range of pathologies, including cardiovascular diseases, cancer, glaucoma, and neurological disorders.[1][2][6][7][8] This has made ROCK an attractive therapeutic target for drug development.

Biochemical Properties of ROCK Inhibitors

ROCK inhibitors are compounds that block the activity of ROCK kinases, thereby modulating the downstream effects of the Rho/ROCK pathway.[9] These inhibitors typically act by competing with ATP for binding to the kinase domain of ROCK.[9]

While specific quantitative data for "this compound" is unavailable, the table below summarizes publicly available data for some well-characterized ROCK inhibitors.